Isoeugenol

Catalog No.
S530895
CAS No.
97-54-1
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoeugenol

CAS Number

97-54-1

Product Name

Isoeugenol

IUPAC Name

2-methoxy-4-[(E)-prop-1-enyl]phenol

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3-7,11H,1-2H3/b4-3+

InChI Key

BJIOGJUNALELMI-ONEGZZNKSA-N

SMILES

Array

solubility

Slightly soluble (NTP, 1992)
In water, 810 mg/L at 25 °C
Miscible with alcohol and ether
Soluble in alcohol, ether and other organic solvents
Soluble in most fixed oils
soluble (in ethanol)

Synonyms

2-methoxy-4-propenylphenol, isoeugenol, isoeugenol, (E)-isomer, isoeugenol, (Z)-isomer, isoeugenol, sodium salt

Canonical SMILES

CC=CC1=CC(=C(C=C1)O)OC

Isomeric SMILES

C/C=C/C1=CC(=C(C=C1)O)OC

The exact mass of the compound Isoeugenol is 164.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble (ntp, 1992)in water, 810 mg/l at 25 °cmiscible with alcohol and ethersoluble in alcohol, ether and other organic solventsslightly soluble in water; soluble in ether, most fixed oilssoluble (in ethanol)soluble in most fixed oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209522. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids - Supplementary Records. It belongs to the ontological category of phenylpropanoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Isoeugenol is a phenylpropanoid distinguished by a propenyl group conjugated to its benzene ring. This structural feature is the primary differentiator from its more common positional isomer, eugenol, which possesses a terminal allyl group. This seemingly minor difference in double-bond placement fundamentally alters the molecule's chemical reactivity, stability, and sensory profile. Consequently, isoeugenol is not merely a substitute for eugenol but is procured for specific applications where its unique properties are critical, most notably as a direct precursor for vanillin synthesis and in the formulation of specific fragrances, such as carnation and other florals.

Direct substitution of isoeugenol with its isomer, eugenol, is impractical for many chemical and formulation processes. The synthesis of vanillin, a major industrial application, requires the propenyl structure of isoeugenol for efficient oxidative cleavage. Starting with eugenol necessitates an additional, often costly, isomerization step to convert its allyl group into the required propenyl group. Furthermore, the conjugated double bond in isoeugenol imparts higher antioxidant activity and different polymerization characteristics compared to the terminal double bond in eugenol, making them unsuitable for one-to-one replacement in performance-critical applications like antioxidant formulations and specialty polymer synthesis.

Precursor Efficiency: Direct Route to Vanillin Synthesis

Isoeugenol is a direct precursor for the industrial synthesis of vanillin via oxidative cleavage of its propenyl side chain. In contrast, its isomer eugenol possesses an allyl side chain and requires a preliminary, high-temperature, base-catalyzed isomerization step to be converted to isoeugenol before it can enter the vanillin synthesis pathway. This makes procurement of isoeugenol essential for a more direct, efficient, and cost-effective manufacturing process for vanillin.

Evidence DimensionRequired Process Steps for Vanillin Synthesis
Target Compound Data1 Step (Direct Oxidation)
Comparator Or BaselineEugenol: 2 Steps (Isomerization to Isoeugenol, then Oxidation)
Quantified DifferenceEliminates one major process step (isomerization)
ConditionsIndustrial synthesis of vanillin from natural precursors.

For vanillin manufacturing, procuring isoeugenol directly streamlines the production process, reducing energy consumption, time, and reagent costs associated with the otherwise necessary isomerization of eugenol.

Superior Antioxidant Activity Due to Conjugated Structure

Isoeugenol consistently demonstrates higher antioxidant activity than its isomer, eugenol. In a DPPH radical scavenging assay, isoeugenol exhibited an EC50 value of 17.1 µg/mL, indicating greater potency than eugenol, which had an EC50 of 22.6 µg/mL. Similarly, in an ABTS radical scavenging assay, isoeugenol (EC50 of 87.9 µg/mL) was significantly more active than eugenol (EC50 of 146.5 µg/mL). This enhanced activity is attributed to the propenyl group's conjugation with the benzene ring, which increases the stability of the resulting phenoxyl radical.

Evidence DimensionDPPH Radical Scavenging Activity (EC50)
Target Compound Data17.1 µg/mL
Comparator Or BaselineEugenol: 22.6 µg/mL
Quantified Difference~24% lower EC50 (higher activity)
ConditionsIn vitro DPPH assay.

In applications requiring oxidative stability, such as cosmetics or food preservation, selecting isoeugenol allows for greater protective efficacy at a lower concentration compared to eugenol.

Distinct Sensory Profile for Flavor and Fragrance Applications

The sensory profiles of isoeugenol and eugenol are distinct, making them non-interchangeable in flavor and fragrance compounding. Isoeugenol is described as having a warm, powdery-spicy, and distinctly carnation-like scent, which is softer and rounder than eugenol. In contrast, eugenol presents a sharper, more medicinal, and spicy-clove character. One study reported an odor threshold for eugenol of 0.026 µg/mL, while isoeugenol had a higher threshold of 0.11 µg/mL, highlighting their different potencies and sensory impacts.

Evidence DimensionOdor Profile Description
Target Compound DataWarm, powdery-spicy, soft carnation
Comparator Or BaselineEugenol: Sharp, medicinal, spicy clove
Quantified DifferenceQualitatively different scent profiles
ConditionsSensory panel evaluation for perfumery.

For formulators in the fragrance and flavor industry, isoeugenol is procured specifically to build carnation, soft spice, and floral accords that cannot be achieved with the sharper profile of eugenol.

Streamlined Production of 'Natural' Vanillin

Isoeugenol is the preferred starting material for bio-catalytic or chemical synthesis of vanillin, as its propenyl group allows for direct oxidative cleavage, bypassing the need for a separate isomerization step required when starting from eugenol.

Formulation of High-Stability Cosmetics and Nutraceuticals

Due to its superior radical scavenging capabilities compared to eugenol, isoeugenol is a more effective choice for protecting sensitive formulations from oxidative degradation, enabling longer shelf life and enhanced performance in antioxidant-rich products.

Creation of Fine Fragrances with Carnation and Soft-Spicy Notes

In perfumery, isoeugenol is essential for building the characteristic warm, powdery-spicy scent of carnation. Its unique organoleptic profile is not replicable with eugenol, making it a critical component for specific floral and oriental fragrance compositions.

Development of Novel Bio-based Polymers and Resins

The conjugated double bond in isoeugenol-derived monomers offers different reactivity and polymerization kinetics compared to eugenol-based analogs. This makes it a specific choice for researchers synthesizing novel polymer latexes for advanced coatings and adhesives with tailored properties like specific glass transition temperatures.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Isoeugenol is a pale yellow oily liquid with a spice-clove odor. Freezes at 14 °F. Density 1.08 g / cm3. Occurs in ylang-ylang oil and other essential oils.
Liquid
97-54-1: Pale yellow oily liquid with a spice-clove odor; [CAMEO] Clear light yellow-green viscous liquid; [MSDSonline] 5912-86-7: Liquid; [Merck Index] 5932-68-3: Solid; [Merck Index]
Pale yellow, viscous liquid; floral, carnation-like aroma

Color/Form

Oily liquid; easily becomes somewhat yellow

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 Da

Monoisotopic Mass

164.083729621 Da

Boiling Point

511 °F at 760 mmHg (NTP, 1992)
266 °C
125.00 to 126.00 °C. @ 14.00 mm Hg

Flash Point

235 °F (NTP, 1992)
235 °F
>212 °F(>100 °C)(closed cup)

Heavy Atom Count

12

Density

1.08 at 77 °F (NTP, 1992) - Denser than water; will sink
1.080 g/cu cm at 25 °C
1.079-1.085

LogP

3.04
log Kow = 3.04

Odor

Spice-clove odor

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Appearance

Solid powder

Melting Point

14 °F (NTP, 1992)
-10 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

28FSR1NAY4

Related CAS

63661-65-4 (sodium salt)

GHS Hazard Statements

Aggregated GHS information provided by 1868 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1868 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 1867 of 1868 companies with hazard statement code(s):;
H302 (99.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (98.07%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Isoeugenol is approved by the FDA for use within allergenic epicutaneous patch tests which are indicated for use as an aid in the diagnosis of allergic contact dermatitis (ACD) in persons 6 years of age and older.

Mechanism of Action

/The investigators/ previously demonstrated in the human promyelocytic cell line THP-1 that all allergens tested, with the exception of the prohapten isoeugenol, induced a dose-related release of interleukin-8 (IL-8). .. The present study ... investigated whether this abnormal behavior was regulated by the AU-rich element-binding proteins HuR and tristetraprolin (TTP) or by the downstream molecule suppressor of cytokine signaling (SOCS)-3. The contact allergens isoeugenol, diethylmaleate (DEM), and 2,4-dinitrochlorobenzene (DNCB), and the irritant salicylic acid were used as reference compounds. Chemicals were used at concentrations that induced a 20% decrease in cell viability as assessed by propidium iodide staining, namely 100 ug/mL (0.61 mM) for isoeugenol, 100 ug/mL (0.58 mM) for DEM, 3 ug/mL (14.8 uM) for DNCB, and 250 ug/mL (1.81 mM) for salicylic acid. Time course experiments of IL-8 mRNA expression and assessment of IL-8 mRNA half-life, indicated a decreased IL-8 mRNA stability in isoeugenol-treated cells. We could demonstrate that a combination and regulation of HuR and TTP following exposure to contact allergens resulted in a different modulation of IL-8 mRNA half-life and release. The increased expression of TTP in THP-1 cells treated with isoeugenol results in destabilization of the IL-8 mRNA, which can account for the lack of IL-8 release. In contrast, the strong allergen DNCB failing to up-regulate TTP, while inducing HuR, resulted in longer IL-8 mRNA half-life and protein release. SOCS-3 was induced only in isoeugenol-treated cells; however, its modulation did not rescue the lack of IL-8 release, indicating that it is unlikely to be involved in the lack of IL-8 production. Finally, the destabilization effect of isoeugenol on IL-8 mRNA expression together with SOCS-3 expression resulted in an anti-inflammatory effect, as demonstrated by the ability of isoeugenol to modulate LPS or ionomycin-induced cytokine release.
Isoeugenol and its structural analog eugenol suppressed the lymphoproliferative response to concanavalin A stimulation in B6C3F1 mouse splenocyte cultures. Isoeugenol inhibited phorbol 12-myristate 13-acetate (PMA) plus ionomycin (Io)-induced IL-2 mRNA expression and protein secretion in B6C3F1 mouse splenocytes, and in EL4.IL-2 mouse T-cells, as determined by real-time RT-PCR and ELISA, respectively. To further characterize the inhibitory mechanism of isoeugenol at the transcriptional level, ... the DNA binding activity of the transcription factors for IL-2 using an electrophoretic mobility shift assay /was examined/. Isoeugenol decreased the binding activity of NF-AT and NF-kappaB in PMA/Io-stimulated EL4.IL-2 cells, but no significant effect was observed for AP-1 or Oct binding activity. Western blot analysis showed that isoeugenol also decreased the nuclear translocation of cytoplasmic NF-AT and NF-kappaB. These results suggest that isoeugenol suppresses IL-2 production through a decrease of IL-2 mRNA expression and that the inhibition is mediated, at least in part, through the down-regulation of NF-AT and NF-kappaB.
The phenolic derivatives eugenol and isoeugenol, which are naturally found in essential oils of different spices, are commonly used as fragrances. Recently data demonstrated that growth suppression produced by these substances occurs in keratinocytes and that the effects may be mediated via aryl hydrocarbon receptor (AhR) interactions. In this study the effects of eugenol and isoeugenol were determined on intracellular localization of AhR, AhR target gene expression, AhR-dependent cell cycle regulation, and proliferation in HaCaT cells. Both compounds produced a rapid and marked translocation of AhR into the nucleus, induced the expression of the AhR target genes cytochrome P-450 1A1 (CYP1A1) and AhR repressor (AhRR), and inhibited proliferation of HaCaT cells. Among the G(1) phase cell cycle-related proteins, levels of the retinoblastoma protein (RB), which is known to interact with AhR, and levels of the cyclin dependent kinase (CDK) 6 were reduced by eugenol and isoeugenol, whereas steady-state levels of CDK2 and CDK4 remained unaffected. Protein levels of CDK inhibitor (CKI) p27(KIP1), known to be modulated in an AhR-dependent manner, were increased after treatment with both substances. In conclusion, data show that the antiproliferative properties of eugenol and isoeugenol in HaCaT cells are mediated through AhR ... .
Effects of eugenol compounds on the production of nitric oxide (NO) in RAW264.7 macrophages were analyzed in relation to the anti-inflammatory action of these compounds. Eugenol and isoeugenol inhibited lipopolysaccharide (LPS)-dependent production of NO, which was due to the inhibition of protein synthesis of inducible nitric oxide synthase (iNOS). Isoeugenol showed the most effective inhibitory effect and eugenol was less effective. LPS-dependent expression of cyclooxygenase-2 (COX-2) protein was also inhibited markedly by isoeugenol, and less effectively by eugenol. Anti-inflammatory action of eugenol compounds may be explained by the inhibition of NO production and COX-2 expression, the pro-inflammatory mediators.
For more Mechanism of Action (Complete) data for Isoeugenol (8 total), please visit the HSDB record page.

Vapor Pressure

0.02 mmHg at 77 °F (NTP, 1992)
0.02 [mmHg]
0.0135 mm Hg at 25 /extrapolated/

Pictograms

Irritant

Irritant

Other CAS

97-54-1
5932-68-3

Absorption Distribution and Excretion

Following a single oral dose of (14)C-isoeugenol (156 mg/kg, 50 uCi/kg), greater than 85% of the administered dose was excreted in the urine predominantly as sulfate or glucuronide metabolites by 72 hr. Approximately 10% was recovered in the feces, and less than 0.1% was recovered as CO(2) or expired organics. No parent isoeugenol was detected in the blood at any of the time points analyzed. Following iv administration (15.6 mg/kg, 100 uCi/kg), isoeugenol disappeared rapidly from the blood. The half life was 12 min and the Cl(s) was 1.9 L/min/kg. Excretion characteristics were similar to those of oral administration. The total amount of radioactivity remaining in selected tissues by 72 hr was less than 0.25% of the dose following either oral or intravenous administration. Results of these studies show that isoeugenol is rapidly metabolized and is excreted predominantly in the urine as phase II conjugates of the parent compound.

Metabolism Metabolites

Following a single oral dose of (14)C-isoeugenol (156 mg/kg, 50 uCi/kg), greater than 85% of the administered dose was excreted in the urine predominantly as sulfate or glucuronide metabolites by 72 hr. Approximately 10% was recovered in the feces, and less than 0.1% was recovered as CO(2) or expired organics. No parent isoeugenol was detected in the blood at any of the time points analyzed. Following iv administration (15.6 mg/kg, 100 uCi/kg), isoeugenol disappeared rapidly from the blood. The half life was 12 min and the Cl(s) was 1.9 L/min/kg. Excretion characteristics were similar to those of oral administration. The total amount of radioactivity remaining in selected tissues by 72 hr was less than 0.25% of the dose following either oral or intravenous administration. Results of these studies show that isoeugenol is rapidly metabolized and is excreted predominantly in the urine as phase II conjugates of the parent compound.
Trans-isoeugenol has known human metabolites that include trans-Isoeugenol-O-glucuronide.

Associated Chemicals

cis-Isoeugenol; 5912-86-7
trans-Isoeugenol; 5932-68-3

Wikipedia

Isoeugenol

Biological Half Life

Following iv administration (15.6 mg/kg, 100 uCi/kg) /of/ isoeugenol ... the half life was 12 min ... .

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Masking

Methods of Manufacturing

From eugenol by isomerization with caustic potash.
The sodium or potassium salt of eugenol is isomerized to isoeugenol by heating. Isomerization can also be carried out catalytically in the presence of ruthenium or rhodium compounds.
Guaiacol is esterified with propionic acid, and the resulting guaiacyl propionate rearranges in the presence of aluminum chloride to give 4-hydroxy-3-methoxypropiophenone. Reduction of the ketone to the corresponding secondary alcohol and dehydration finally yield isoeugenol.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Phenol, 2-methoxy-4-(1-propen-1-yl)-: ACTIVE
Commercial isoeugenol is a mixture of cis- and trans-isomers, in which the trans-isomer dominates because it is thermodynamically more stable.

Clinical Laboratory Methods

A method was developed and evaluated for determining isoeugenol concentrations in fillet tissue using relatively common procedures and equipment. The method produced accurate and precise results with fillet tissue from 10 freshwater fish species. The percentage of isoeugenol recovered from samples fortified with isoeugenol at nominal concentrations of 1, 50, and 100 ug/g for all species was always >80 and <97%. Within-day precision for samples fortified at those same concentrations was < or =10%, and day-to-day precision was < or =4.0%. Method precision with fillet tissue containing biologically incurred isoeugenol was < or =8.1%. There were no or minimal chromatographic interferences in control fillet tissue extracts from 9 of the 10 species. The method detection limits for all but one species ranged from 0.004 to 0.014 microg/g, and the quantitation limits ranged from 0.012 to 0.048 ug/g.

Dates

Last modified: 08-15-2023
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